N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide, also known by its chemical formula C17H23NO3, is a fascinating compound with a complex structure. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide involves several steps. One common synthetic route includes the following reactions:
Amide Formation:
Industrial Production:
While industrial-scale production methods may vary, the synthetic steps mentioned above provide a foundation for large-scale preparation.
Chemical Reactions Analysis
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting functional groups within the molecule.
Reduction: Reduction reactions modify specific bonds, altering its properties.
Substitution: Substituting functional groups can lead to derivatives with distinct properties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Major products formed depend on reaction conditions and substituents. For example, reduction may yield N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanol.
Scientific Research Applications
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Biological Studies: Assessing its interactions with enzymes or receptors.
Industry: Exploring its use in polymer chemistry or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or modulating cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H25NO |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H25NO/c1-13(17-12-15-7-9-16(17)11-15)19-18(20)10-8-14-5-3-2-4-6-14/h2-6,13,15-17H,7-12H2,1H3,(H,19,20) |
InChI Key |
IBWPVCBFEGOSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.